molecular formula C14H18N4O B2963698 N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477871-86-6

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Cat. No.: B2963698
CAS No.: 477871-86-6
M. Wt: 258.325
InChI Key: JLLQSCQQLQRYIQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the imidazole ring, followed by the introduction of the pyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, while reduction may produce N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-methanol.

Scientific Research Applications

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
  • N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-methanol
  • N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-amine

Uniqueness

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-butan-2-yl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-10(2)17-14(19)12-8-18(9-15-12)13-7-5-6-11(3)16-13/h5-10H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLQSCQQLQRYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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